1,2-Diisopropylpyrazolidin-4-one
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,2-di(propan-2-yl)pyrazolidin-4-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-5-9(12)6-11(10)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
QCPFSOGOILMMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=O)CN1C(C)C |
Origin of Product |
United States |
Computational Modeling and Mechanistic Studies:a Deeper Understanding of the Reaction Mechanisms and the Non Covalent Interactions That Govern Stereoselectivity is Crucial for the Rational Design of New Pyrazolidinone Based Systems. Computational Tools, Such As Density Functional Theory Dft Calculations, Can Provide Valuable Insights into Transition State Geometries and Help to Predict the Outcome of Reactions.
By adhering to these design principles, researchers can continue to unlock the full potential of 1,2-diisopropylpyrazolidin-4-one and its analogues in the ever-evolving landscape of chemical synthesis.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,2-Diisopropylpyrazolidin-4-one, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The isopropyl groups would give rise to two sets of signals: a septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, resulting from coupling to the adjacent protons. The two methylene (B1212753) protons on the pyrazolidinone ring (at the C3 and C5 positions) are diastereotopic, meaning they are chemically non-equivalent. Therefore, they would likely appear as a complex multiplet, or as two separate multiplets, rather than a simple singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show four unique signals, confirming the number of distinct carbon environments. The carbonyl carbon (C=O) would appear at the most downfield position, followed by the signals for the isopropyl methine carbons, the ring methylene carbons, and finally the isopropyl methyl carbons at the most upfield position.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to probe the spatial relationships between protons, offering insights into the preferred conformation of the five-membered ring (e.g., envelope or twist conformation) and the orientation of the bulky isopropyl substituents. Variable-temperature NMR studies could also reveal information about dynamic processes like ring puckering and the energy barrier to rotation around the N-isopropyl bonds. nih.govresearchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Atom | NMR Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| CH (CH₃)₂ | ¹H | 3.0 - 3.5 | Septet | Methine proton of isopropyl groups. |
| CH(C H₃)₂ | ¹H | 1.1 - 1.3 | Doublet | Methyl protons of isopropyl groups. |
| Ring CH ₂ | ¹H | 2.5 - 3.0 | Multiplet | Diastereotopic methylene protons. |
| C =O | ¹³C | 170 - 175 | - | Carbonyl carbon. |
| C H(CH₃)₂ | ¹³C | 50 - 60 | - | Methine carbon of isopropyl groups. |
| Ring C H₂ | ¹³C | 40 - 50 | - | Methylene carbons of the ring. |
| CH(C H₃)₂ | ¹³C | 20 - 25 | - | Methyl carbons of isopropyl groups. |
Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govspringernature.com Growing a suitable single crystal of this compound would allow for its unambiguous structural confirmation.
The analysis would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms. researchgate.net Crucially, it would reveal the exact conformation of the pyrazolidinone ring, which is expected to be non-planar. Furthermore, this technique can establish the relative stereochemistry of all chiral centers. While this compound itself does not have a chiral carbon, the molecule as a whole can be chiral. If the compound is resolved into its enantiomers and a single crystal of one enantiomer is analyzed, X-ray diffraction can determine its absolute stereochemistry, often by using anomalous dispersion effects. soton.ac.uknih.gov
Table 2: Representative Crystal Data Parameters for a Pyrazolidinone Derivative (Illustrative data)
| Parameter | Example Value |
| Chemical Formula | C₉H₁₈N₂O |
| Formula Weight | 170.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 12.543(5) |
| β (°) | 105.34(2) |
| Volume (ų) | 1052.1(7) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.075 |
Mass Spectrometry for Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can confirm the elemental composition (C₉H₁₈N₂O). In electron ionization mass spectrometry (EI-MS), the molecule would be ionized to form a molecular ion (M⁺), and the peak corresponding to this ion would reveal the nominal molecular weight. chemguide.co.uk
The energetically unstable molecular ion would then fragment in a predictable manner. tutorchase.com Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: Loss of an alkyl radical adjacent to a heteroatom. The most probable alpha-cleavage would be the loss of a methyl radical (M-15) or an isopropyl radical (M-43) from the nitrogen atoms.
Ring Fragmentation: Cleavage of the pyrazolidinone ring can lead to various smaller charged fragments.
Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the molecular structure. youtube.commiamioh.edu
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |
| 170 | [C₉H₁₈N₂O]⁺ | Molecular Ion (M⁺) |
| 155 | [M - CH₃]⁺ | Loss of a methyl radical from an isopropyl group. |
| 127 | [M - C₃H₇]⁺ | Loss of an isopropyl radical. |
| 85 | [C₄H₉N₂O]⁺ | Fragment from ring cleavage. |
| 70 | [C₃H₈N₂]⁺ | Fragment from ring cleavage, loss of C=O. |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Table 4: Illustrative Chiral HPLC Separation Parameters
| Parameter | Example Condition |
| Column | Chiralcel® OD-H |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | >1.5 |
Gas Chromatography (GC) is another valuable technique for assessing the purity of volatile and thermally stable compounds. fau.euresearchgate.net this compound, being a relatively small molecule, could potentially be analyzed by GC. The sample is vaporized and passed through a column, and the retention time is a characteristic of the compound. mdpi.compsu.edu Coupling GC with a mass spectrometer (GC-MS) provides a powerful hyphenated technique, offering separation by GC and identification by MS simultaneously. This is highly effective for identifying impurities in a sample.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.denih.gov These two techniques are complementary.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For a five-membered cyclic ketone, this band is expected to appear at a relatively high wavenumber, around 1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl groups (just below 3000 cm⁻¹) and C-N stretching vibrations. core.ac.ukyoutube.com
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch is also visible in Raman, non-polar bonds, such as C-C bonds within the isopropyl groups and the ring structure, would likely show strong signals.
Together, the IR and Raman spectra provide a unique vibrational "fingerprint" that can be used to identify the compound and confirm the presence of its key functional groups. tum.de
Table 5: Predicted Principal Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
| 2970 - 2850 | C-H stretch (alkyl) | IR, Raman | Strong |
| 1750 | C=O stretch (ketone) | IR | Very Strong |
| 1470 - 1450 | C-H bend (methylene/methyl) | IR | Medium |
| 1380 - 1365 | C-H bend (isopropyl gem-dimethyl) | IR | Medium |
| 1200 - 1100 | C-N stretch | IR | Medium-Strong |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
A comprehensive search of scientific literature and chemical databases did not yield specific quantum chemical calculations for 1,2-diisopropylpyrazolidin-4-one. Studies detailing its electronic structure, such as orbital energies, electron density distribution, and electrostatic potential maps, or reactivity descriptors derived from methods like Density Functional Theory (DFT), have not been published.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key aspect of its stereochemistry, particularly concerning the inversion of its nitrogen atoms. Research has been conducted on the configurational stability of the pyrazolidine (B1218672) ring system when substituted with bulky groups like isopropyl.
In a study focused on nitrogen chirality, this compound was synthesized to investigate the energy barrier to nitrogen inversion. mathnet.ru Using dynamic ¹H NMR spectroscopy, the activation parameters for this process were determined. The Gibbs free energy of activation (ΔG‡) for the nitrogen inversion in this molecule was found to be 73.3 kJ/mol. mathnet.ru This relatively high barrier is attributed to the steric hindrance imposed by the isopropyl groups, which must pass each other during the planar transition state of the inversion. This steric veto of nitrogen inversion is significant as it influences the configurational stability of the molecule. mathnet.ru
| Parameter | Value | Method |
| Gibbs Free Energy of Activation (ΔG‡) for Nitrogen Inversion | 73.3 kJ/mol | ¹H Dynamic Nuclear Magnetic Resonance (DNMR) |
This table presents the experimentally determined energy barrier for the nitrogen inversion process in this compound.
Molecular Dynamics Simulations for Dynamic Behavior
Based on an extensive review of available literature, no specific molecular dynamics (MD) simulation studies have been published for this compound. Such simulations would be valuable for understanding the time-dependent behavior of the molecule, including its solvent interactions, vibrational motions, and the dynamics of its conformational changes over time.
Prediction of Spectroscopic Parameters
While experimental NMR data exists for this compound, a dedicated computational study predicting its full spectroscopic parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption spectra) was not found in the surveyed literature. Computational predictions, often performed alongside experimental work, are essential for assigning spectral features and validating theoretical models.
Computational Design of Derivatives and Reaction Pathways
A thorough literature search did not reveal any computational studies focused on the design of derivatives of this compound or the theoretical modeling of its reaction pathways. Such in silico design efforts are instrumental in identifying novel structures with potentially enhanced properties and in understanding the mechanisms of chemical transformations.
Synthesis and Academic Utility of 1,2 Diisopropylpyrazolidin 4 One Derivatives and Analogues
Modifications at the Pyrazolidinone Ring Positions
The reactivity of the pyrazolidinone ring allows for various modifications at its carbon and nitrogen positions, enabling the synthesis of a diverse range of derivatives. The synthesis of the pyrazolidinone core itself can be achieved through several methods, most commonly via the condensation of a hydrazine (B178648) derivative with a suitable three-carbon synthon. For 1,2-diisopropylpyrazolidin-4-one, this would typically involve the reaction of 1,2-diisopropylhydrazine (B13520261) with a derivative of propanoic acid.
Modifications at the C3 and C5 positions of the pyrazolidinone ring are crucial for introducing functional and structural diversity. These positions can be functionalized through various organic reactions, including alkylations, aldol (B89426) reactions, and Michael additions. For instance, the enolate generated from this compound can react with electrophiles to introduce substituents at the C3 or C5 position. The stereochemical outcome of these reactions is often influenced by the chiral environment created by the diisopropyl groups.
In the context of asymmetric synthesis, pyrazolidinones are often used as chiral auxiliaries. researchgate.netrsc.orgnumberanalytics.com Although much of the research has focused on oxazolidinone-based auxiliaries, the principles can be extended to pyrazolidinone systems. The chiral auxiliary is first attached to a prochiral substrate, and subsequent diastereoselective reactions are carried out. The bulky N-substituents, such as the isopropyl groups in this compound, play a critical role in directing the approach of reagents, thereby controlling the stereochemistry of the newly formed stereocenters. After the desired transformation, the auxiliary can be cleaved and recycled.
Variations of N-Substituents Beyond Diisopropyl
The nature of the substituents on the nitrogen atoms of the pyrazolidinone ring has a profound impact on the compound's chemical and physical properties. While the diisopropyl substitution is a key feature of the title compound, academic research has explored a wide array of other N-substituents to modulate reactivity and selectivity.
Common variations include the replacement of one or both isopropyl groups with other alkyl, aryl, or benzyl (B1604629) groups. For example, N-benzyl groups have been shown to influence the enantioselectivity of reactions catalyzed by proline-based hydrazides. nih.gov The electronic and steric properties of these substituents are key determinants of the pyrazolidinone's utility.
A study on the aromaticity of N-substituted imidazoles and pyrazoles revealed that the nature of the N-substituent significantly influences the electronic properties of the heterocyclic ring. nih.gov Electron-donating groups, like isopropyl, can increase the electron density of the ring system, affecting its reactivity. In contrast, electron-withdrawing groups would have the opposite effect. This modulation of the electronic character of the pyrazolidinone nitrogen atoms is a powerful tool for fine-tuning the catalyst or auxiliary's performance in a given reaction.
The table below summarizes some common N-substituent variations in pyrazolidinone chemistry and their potential impact.
| N-Substituent Variation | Potential Impact on Properties |
| N-Aryl | Modulates electronic properties through resonance and inductive effects. Can participate in π-stacking interactions. |
| N-Benzyl | Offers steric bulk and can be easily removed by hydrogenolysis. |
| N-tert-Butyl | Provides significant steric hindrance, enhancing stereoselectivity in some reactions. |
| N-H (mono-substituted) | Allows for further functionalization at the unsubstituted nitrogen. |
Structure-Reactivity and Structure-Selectivity Relationships
The relationship between the structure of a pyrazolidinone derivative and its reactivity and selectivity is a central theme in its academic exploration. The isopropyl groups in this compound, for example, create a specific chiral environment that can lead to high levels of stereocontrol in asymmetric reactions.
In the context of Diels-Alder reactions, the N-substituents on pyrazolidinone templates have been shown to be critical for achieving high enantioselectivity when used in conjunction with chiral Lewis acids. nih.gov Bulky N-substituents, such as a 1-naphthylmethyl group, led to enantioselectivities up to 99% ee, highlighting the importance of steric bulk in relaying stereochemical information from a chiral catalyst to the reaction center. nih.gov While this study did not specifically use diisopropylpyrazolidinone, the principle that larger N-substituents can enhance selectivity is directly applicable.
Furthermore, substitution at the C5 position of the pyrazolidinone ring has also been identified as a critical factor for optimal selectivity in these cycloaddition reactions. nih.gov This demonstrates that a comprehensive understanding of structure-selectivity relationships requires consideration of the entire substitution pattern of the pyrazolidinone ring.
The following table illustrates the general principles of how structural modifications can influence the reactivity and selectivity of pyrazolidinone derivatives.
| Structural Modification | Influence on Reactivity and Selectivity |
| Increased steric bulk of N-substituents | Generally leads to higher stereoselectivity due to enhanced facial discrimination. |
| Introduction of electron-withdrawing groups | Can increase the acidity of α-protons, facilitating enolate formation. May also influence the Lewis basicity of the carbonyl oxygen. |
| Introduction of electron-donating groups | Can increase the nucleophilicity of the nitrogen atoms and the electron density of the ring. |
| Functionalization at C3 and C5 | Introduces new reactive sites and can create additional stereogenic centers, influencing the overall stereochemical outcome of subsequent reactions. |
Academic Exploration of Novel Pyrazolidinone-Containing Scaffolds
The pyrazolidinone ring serves not only as a standalone functional moiety but also as a versatile building block for the construction of more complex, novel heterocyclic scaffolds. The inherent reactivity of the ring allows for its incorporation into fused and spirocyclic systems, which are of great interest in medicinal chemistry and materials science.
One common strategy involves the intramolecular cyclization of a functionalized pyrazolidinone. For example, a pyrazolidinone bearing a suitable tethered electrophile or nucleophile can undergo ring-closing reactions to form bicyclic or polycyclic structures. The synthesis of fused heterocycles such as tetrahydroisoquinolines has been achieved through intramolecular sulphonamidomethylation followed by desulphonylation, a strategy that could be adapted to pyrazolidinone systems. rsc.org
Another approach is the use of pyrazolidinones as synthons in cycloaddition reactions. For instance, in situ generated nitrile oxides can react with Δ1-pyrrolines to afford fused 1,2,4-oxadiazoles in a diastereoselective manner. researchgate.net Similar cycloaddition strategies could be envisioned for pyrazolidinone derivatives, leading to novel fused heterocyclic systems. The synthesis of pyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones is another example of building complex scaffolds from pyrazole-based starting materials. nih.gov
The development of new synthetic methodologies to access fused heterocyclic systems is an active area of research. For example, a general approach to tetrahydro-4H-pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-ones has been developed, showcasing the utility of pyrazole (B372694) derivatives in constructing seven-membered rings. nih.gov
Design Principles for Future Pyrazolidinone Research
The accumulated knowledge from the study of pyrazolidinone derivatives and their analogues provides a solid foundation for the design of future research in this area. Several key principles can guide the development of new pyrazolidinone-based catalysts, auxiliaries, and functional molecules.
Q & A
Q. Methodological Optimization :
- Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side reactions.
- Catalyst Screening : Testing catalysts like DMAP or DBU for regioselectivity .
- Yield vs. Purity : Balancing reaction time and solvent polarity (e.g., DMF vs. THF) to maximize both parameters.
How can spectroscopic and chromatographic methods be systematically applied to characterize this compound and its intermediates?
Basic Research Focus
Characterization requires a combination of techniques:
Q. Advanced Applications :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete alkylation or oxidation products) .
- Stability Studies : Forced degradation (heat, light, pH extremes) paired with HPLC to assess degradation pathways .
What are the critical safety considerations for handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy (based on structural analogs in ).
- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation .
How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Advanced Research Focus
Contradictions may arise from:
Q. Resolution Strategies :
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments.
- Computational Modeling : Dock the compound into target proteins (e.g., kinases) using Schrödinger Suite to rationalize activity discrepancies .
What strategies are effective for impurity identification and quantification in this compound synthesis?
Q. Advanced Research Focus
- LC-MS/MS : Detect trace impurities (<0.1%) with MRM transitions specific to common byproducts (e.g., de-alkylated analogs) .
- Synthesis Pathway Analysis : Map impurities to specific steps (e.g., residual solvents from alkylation ).
- Reference Standards : Use certified impurities (e.g., MM0421.02 or MM0777.03 ) for spiking experiments.
How can computational chemistry guide the design of this compound derivatives with enhanced selectivity?
Q. Advanced Research Focus
- QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups) with bioactivity.
- Molecular Dynamics : Simulate binding stability in target enzymes (e.g., 50 ns simulations in GROMACS) .
- ADMET Prediction : Use SwissADME to optimize logP and solubility while reducing hepatotoxicity risk.
What experimental designs are optimal for studying the metabolic stability of this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
